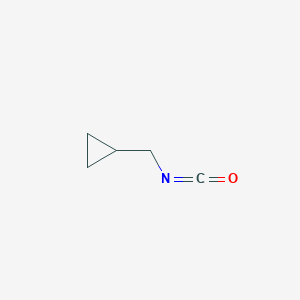

(Isocyanatomethyl)cyclopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isocyanatomethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-4-6-3-5-1-2-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCHRKKMNKWGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625899 | |

| Record name | (Isocyanatomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25694-89-7 | |

| Record name | (Isocyanatomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of (Isocyanatomethyl)cyclopropane for Advanced Synthesis and Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic selection of building blocks is paramount to achieving desired molecular complexity and biological function. (Isocyanatomethyl)cyclopropane has emerged as a bifunctional reagent of significant interest, uniquely combining a highly reactive isocyanate functional group with the structurally and pharmacologically advantageous cyclopropylmethyl moiety. The cyclopropane ring, far from being a simple saturated carbocycle, imparts valuable properties to bioactive molecules, including enhanced metabolic stability, increased potency, and conformational rigidity.[1][2][3][4] The isocyanate group, in turn, provides a versatile and efficient handle for the covalent linkage of this valuable motif to a wide array of molecular scaffolds through the formation of stable urea and carbamate bonds.[5]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and contextualize its application within the demanding framework of pharmaceutical research. Our objective is to furnish the reader with the expert-level understanding required to confidently and effectively leverage this potent reagent in their synthetic endeavors.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. This compound is a liquid at room temperature, characterized by the structural fusion of a strained three-membered carbocycle and a highly electrophilic cumulene system.[6][7]

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO | [6][8] |

| Molecular Weight | 97.12 g/mol | [7][8] |

| CAS Number | 25694-89-7 | [6][7][8] |

| Appearance | Liquid | [6][7] |

| Boiling Point | 84 °C | [6] |

| Relative Density | 1.12 | [6] |

| Synonyms | Cyclopropylmethyl isocyanate | [8] |

Structural and Electronic Profile

The reactivity of this compound is a direct consequence of its two key structural features:

-

The Isocyanate Group (-N=C=O): This functional group is characterized by a central carbon atom that is highly electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This pronounced electrophilicity makes it an excellent target for a wide range of nucleophiles.[5][9]

-

The Cyclopropane Ring: This three-membered ring is notable for its significant ring strain (~27 kcal/mol).[10] The C-C bonds possess a high degree of p-character, often described as "bent bonds," which gives the ring some olefin-like properties.[2][4] In the context of the adjacent methylene group, the cyclopropyl ring acts as a weak electron-donating group, capable of stabilizing an adjacent positive charge. This subtle electronic donation slightly modulates the reactivity of the isocyanate group compared to simple alkyl isocyanates.

Spectroscopic Signature

While detailed experimental spectra are best acquired on a case-by-case basis, the expected spectroscopic features are:

-

Infrared (IR) Spectroscopy: A very strong, sharp absorption band between 2250-2280 cm⁻¹ is the characteristic signature of the asymmetric N=C=O stretch. The disappearance of this band is the most reliable indicator of reaction completion.

-

¹H NMR Spectroscopy: The spectrum would be characterized by signals for the cyclopropyl ring protons, typically complex multiplets in the upfield region (approx. 0.2-1.2 ppm), and a doublet corresponding to the methylene protons (-CH₂-NCO) adjacent to the nitrogen (approx. 3.2-3.5 ppm).

-

¹³C NMR Spectroscopy: The isocyanate carbon itself appears as a characteristic signal in the 120-130 ppm range. The methylene carbon and the carbons of the cyclopropyl ring would appear in the aliphatic region.

Safety and Handling

Trustworthiness in practice begins with safety. this compound is a hazardous substance. It is classified as highly flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns, eye damage, and respiratory sensitization.[6][8]

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Impervious gloves, chemical splash goggles, and a lab coat are mandatory. For operations with a higher risk of aerosolization, a respirator may be necessary.

-

Reaction Conditions: Due to its reactivity with water, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Section 2: The Landscape of Isocyanate Reactivity

The synthetic utility of this compound is dominated by the electrophilicity of the isocyanate carbon. The general mechanism involves the attack of a nucleophile on this carbon, followed by proton transfer to the nitrogen atom.[5]

Caption: General mechanism of nucleophilic addition to an isocyanate.

The reactivity with common nucleophiles generally follows the order: primary amines > secondary amines > alcohols ≈ thiols > water.[9] This hierarchy is a function of the nucleophile's basicity and steric hindrance.

Reaction with Alcohols: Carbamate Formation

The reaction of isocyanates with alcohols yields carbamates. This transformation is of immense importance in medicinal chemistry, as the resulting carbamate linkage is often used as a more metabolically stable bioisostere of an amide bond.[5]

-

Causality Behind Catalysis: While the reaction can proceed thermally, it is often slow. Tertiary amine bases (e.g., triethylamine, DABCO) or organometallic catalysts are frequently employed. Base catalysis proceeds via one of several mechanisms, depending on the acidity of the alcohol and the strength of the base.[11] A common pathway involves the base activating the alcohol, increasing its nucleophilicity for a more rapid attack on the isocyanate.

Reaction with Amines: Urea Formation

The reaction with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas.[12]

-

Expert Insight: This reaction is often so facile that it requires no catalyst and proceeds to completion at room temperature. The primary experimental consideration is controlling the exotherm by slow addition of the isocyanate to the amine solution, especially on a larger scale.

Reaction with Thiols and Water

-

Thiols: React to form thiocarbamates. This reaction is generally slower than with corresponding alcohols and may require catalysis.[12][13]

-

Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (in this case, cyclopropylmethylamine) and carbon dioxide. This is a critical consideration for experimental design, as the presence of moisture will consume the reagent and generate a primary amine byproduct, which can then react with remaining isocyanate to form an undesired symmetrical urea. This underscores the necessity of using anhydrous solvents and an inert atmosphere.

Section 3: The Role of the Cyclopropylmethyl Moiety in Drug Design

The deliberate inclusion of the cyclopropyl group in drug candidates is a well-established strategy to overcome common roadblocks in drug discovery.[4] By using this compound, a medicinal chemist directly installs a fragment known to confer multiple benefits.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane, and the ring itself is resistant to many common metabolic pathways like enzymatic oxidation.[2] This can increase a drug's half-life and improve its pharmacokinetic profile.

-

Enhanced Potency & Binding: The rigid, well-defined three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable and lower-entropy binding to a biological target.[2][4]

-

Modulation of Physicochemical Properties: The inclusion of this small, lipophilic carbocycle can fine-tune properties such as solubility and permeability, potentially increasing brain penetration.[4]

Section 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. The key to success is rigorous exclusion of moisture and monitoring the reaction via Thin Layer Chromatography (TLC) or the disappearance of the isocyanate stretch in the IR spectrum.

Caption: General workflow for reactions with this compound.

Protocol 1: Synthesis of Benzyl (cyclopropylmethyl)carbamate (A Model Carbamate)

-

Rationale: This protocol demonstrates a standard base-catalyzed carbamate formation. Benzyl alcohol is chosen as a simple, easily handled nucleophile. Triethylamine is a common, cost-effective organic base sufficient to catalyze the reaction. Dichloromethane is an excellent aprotic solvent for this transformation.

-

Methodology:

-

Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl alcohol (1.0 eq., e.g., 1.08 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Catalyst Addition: Add triethylamine (1.2 eq., 1.21 g, 12.0 mmol). Stir the solution for 5 minutes under nitrogen.

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add this compound (1.05 eq., 1.02 g, 10.5 mmol) dropwise via syringe over 10 minutes. Causality: Slow, cold addition prevents a temperature spike and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure carbamate.

-

Protocol 2: Synthesis of 1-(cyclopropylmethyl)-3-phenylurea (A Model Urea)

-

Rationale: This protocol illustrates the typically uncatalyzed and rapid reaction with an amine. Aniline is a representative aromatic amine. The reaction is fast, and the primary challenge is ensuring a pure product.

-

Methodology:

-

Preparation: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq., e.g., 0.93 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).

-

Reagent Addition: Cool the solution to 0 °C. In a separate flask, prepare a solution of this compound (1.0 eq., 0.97 g, 10.0 mmol) in 10 mL of anhydrous THF. Add the isocyanate solution dropwise to the stirring aniline solution over 15 minutes. A white precipitate may form during the addition.

-

Reaction: After addition, remove the ice bath and stir at room temperature for 1 hour. Monitor by TLC; the reaction is often complete by the end of the addition.

-

Workup & Purification: Reduce the solvent volume by approximately half under reduced pressure. Add 50 mL of hexanes to precipitate the product fully. Collect the solid product by vacuum filtration, wash the filter cake with cold hexanes, and dry under high vacuum to afford the pure urea. Recrystallization may be performed if necessary.

-

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its predictable and robust reactivity, centered on the electrophilic isocyanate group, provides a reliable method for forging stable covalent bonds. When coupled with the profound benefits imparted by the cyclopropylmethyl moiety—from enhancing metabolic stability to improving binding potency—its value proposition for medicinal and synthetic chemists becomes exceptionally clear. By understanding the core principles of its reactivity and adhering to rigorous, anhydrous experimental techniques, researchers can effectively harness the power of this building block to accelerate the development of novel therapeutics and complex molecular architectures.

References

- Isocyanate-based multicomponent reactions. PMC - NIH.

- Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide. Benchchem.

- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- This compound | C5H7NO | CID 22473426. PubChem - NIH.

- (Isocyan

- CAS 25694-89-7: Cyclopropane, (isocyan

- Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC - NIH.

- New, simple and accessible method creates potency-increasing structure in drugs.

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Source Not Available].

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.

Sources

- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 2. nbinno.com [nbinno.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CAS 25694-89-7: Cyclopropane, (isocyanatomethyl)- [cymitquimica.com]

- 8. This compound | C5H7NO | CID 22473426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction | MDPI [mdpi.com]

- 11. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Cyclopropyl Isocyanate Moiety

An In-depth Technical Guide to the Synthesis and Purification of (Isocyanatomethyl)cyclopropane

This compound is a valuable bifunctional reagent that marries the unique conformational and electronic properties of a cyclopropane ring with the versatile reactivity of an isocyanate group. The cyclopropane motif, a strained three-membered carbocycle, is increasingly recognized as a "bioisostere" for phenyl rings or gem-dimethyl groups in drug design, often improving metabolic stability, membrane permeability, and binding affinity.[1] The isocyanate functional group is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable adducts such as ureas, carbamates, and amides.[2][3] This combination makes this compound a highly sought-after building block for medicinal chemists and researchers in agrochemicals and materials science, enabling the synthesis of complex molecules with novel properties.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental insights, and robust purification protocols, designed for researchers and drug development professionals.

Physicochemical and Spectroscopic Data Summary

A summary of the key physical and analytical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 25694-89-7 | [2] |

| Molecular Formula | C₅H₇NO | [4] |

| Molecular Weight | 97.12 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point | 84 °C | [4] |

| Relative Density | 1.12 g/cm³ | [4] |

| IR Absorption (νNCO) | ~2270-2250 cm⁻¹ | Characteristic |

Strategic Synthesis of the Isocyanate Core

The synthesis of isocyanates from more common functional groups is a well-established field in organic chemistry. Several classical rearrangement reactions provide reliable pathways to the target molecule, each starting from a different cyclopropane-derived precursor. The choice of method often depends on the availability of starting materials, scale, and tolerance of other functional groups in more complex substrates.

Primary Synthetic Pathways

The most prevalent methods for synthesizing this compound involve molecular rearrangements where a cyclopropylmethyl group migrates to an electron-deficient nitrogen atom. These reactions—the Curtius, Hofmann, and Lossen rearrangements—all converge on the desired isocyanate intermediate.[5]

Caption: Key synthetic routes to this compound.

The Curtius Rearrangement: A Versatile and Mild Approach

The Curtius rearrangement is arguably the most versatile and widely used method for this transformation.[6] It involves the thermal decomposition of a cyclopropanecarbonyl azide, which rearranges smoothly to the isocyanate with the loss of nitrogen gas. A key advantage is the ability to perform the reaction under neutral and relatively mild conditions, preserving sensitive functional groups.[3]

Mechanism: The reaction proceeds via a concerted mechanism where the cyclopropylmethyl group migrates to the nitrogen as the dinitrogen molecule departs. This concerted nature ensures the complete retention of the migrating group's stereochemistry, a critical feature in complex molecule synthesis.[7]

Caption: Mechanism of the Curtius Rearrangement.

Experimental Protocol (Illustrative):

-

Step 1: Formation of Cyclopropanecarbonyl Azide.

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., acetone, THF) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C. Stir for 1-2 hours to form the mixed anhydride.

-

In a separate flask, dissolve sodium azide (1.5 eq) in water and add this solution dropwise to the reaction mixture.

-

Stir vigorously for another 1-2 hours at 0 °C. The product, cyclopropanecarbonyl azide, is often used directly in the next step without isolation due to its potentially explosive nature.[3]

-

-

Step 2: Thermal Rearrangement.

-

Carefully extract the acyl azide into a non-polar, high-boiling solvent like toluene.

-

Heat the solution gently to reflux (typically 80-110 °C). Vigorous evolution of nitrogen gas will be observed.

-

Continue heating until gas evolution ceases (typically 1-3 hours). The resulting solution contains this compound.

-

The Hofmann Rearrangement: From Amide to Isocyanate

The Hofmann rearrangement utilizes a primary amide, cyclopropanecarboxamide, as the starting material.[5] The reaction is carried out with a halogen (typically bromine) and a strong base (like sodium hydroxide). While effective, the harsh basic conditions may not be suitable for substrates with base-labile functional groups.[8]

Mechanism: The reaction begins with the deprotonation of the amide followed by N-bromination. A second deprotonation generates an unstable N-bromoamide anion, which undergoes rearrangement, expelling the bromide ion to form the isocyanate.[9]

Caption: Key stages of the Hofmann Rearrangement.

Experimental Protocol (Illustrative):

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0 °C) aqueous solution of sodium hydroxide (excess).

-

Add cyclopropanecarboxamide (1.0 eq) to the cold hypobromite solution.

-

Slowly warm the mixture. The rearrangement to the isocyanate typically occurs between 50-80 °C.[10]

-

The isocyanate can then be isolated, for example, by steam distillation or solvent extraction.

The Lossen Rearrangement: An Alternative Route

The Lossen rearrangement transforms a hydroxamic acid or its derivatives into an isocyanate.[11][12] The reaction can be initiated by base or heat and often requires activation of the hydroxamic acid hydroxyl group (e.g., via O-acylation) to create a better leaving group.[13] Recent developments have shown that the rearrangement can sometimes proceed directly from the free hydroxamic acid under thermal conditions in polar solvents.[14]

Mechanism: The key step involves the formation of an O-acylated hydroxamate anion, which rearranges with the loss of a carboxylate leaving group to yield the isocyanate.[15] This pathway is mechanistically similar to the Hofmann and Curtius rearrangements.

Purification and Handling: Ensuring Product Integrity

This compound is a reactive molecule requiring careful handling and purification to prevent degradation.

Purification Technique: Vacuum Distillation

Given its boiling point of 84 °C at atmospheric pressure, fractional distillation under reduced pressure (vacuum distillation) is the method of choice for purification.[4] This technique minimizes thermal stress on the compound and reduces the risk of polymerization or side reactions.

Detailed Protocol:

-

Apparatus Setup: Assemble a clean, dry distillation apparatus. All glassware must be oven- or flame-dried to remove any trace of moisture.

-

Anhydrous Conditions: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Distillation: The crude reaction mixture (typically the toluene solution from the Curtius rearrangement) is carefully heated in a distillation flask. The product is collected at the appropriate temperature/pressure combination.

-

Storage: The purified isocyanate should be stored in a sealed container under an inert atmosphere and refrigerated to maximize its shelf life.

Safety and Handling Considerations:

Isocyanates are hazardous compounds. This compound should be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Toxicity: Isocyanates are potent respiratory sensitizers and lachrymators. All manipulations must be performed in a certified chemical fume hood.[2]

-

PPE: Wear nitrile gloves, a lab coat, and chemical splash goggles. For operations with a higher risk of exposure, respiratory protection may be necessary.[4]

-

Reactivity: The compound reacts exothermically with nucleophiles, particularly water, alcohols, and amines. Avoid all contact with moisture. Reaction with water produces an unstable carbamic acid, which decarboxylates to form cyclopropylmethylamine. This amine can then react with remaining isocyanate to form a disubstituted urea, a common impurity.[16]

Conclusion

The synthesis of this compound is most reliably achieved through well-established rearrangement reactions, with the Curtius rearrangement offering a particularly mild and versatile route. Success in its synthesis and subsequent use hinges on the careful execution of the reaction protocol, meticulous purification via vacuum distillation, and strict adherence to anhydrous and inert handling conditions. By understanding the causality behind these experimental choices, researchers can effectively harness the synthetic potential of this valuable chemical building block for applications in drug discovery and beyond.

References

-

Royal Society of Chemistry, "Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024)." Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate, "The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study." Available at: [Link]

- Google Patents, "CN104774160A - Preparation method of cyclopropyl methyl cyanide derivative.

-

Organic Syntheses, "Ketone, cyclopropyl methyl." Available at: [Link]

- Google Patents, "DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.

-

Royal Society of Chemistry, "The Lossen rearrangement from free hydroxamic acids." Organic & Biomolecular Chemistry. Available at: [Link]

- Google Patents, "US2875226A - Process for the preparation of isocyanates.

-

Master Organic Chemistry, "The Hofmann and Curtius Rearrangements." (2017). Available at: [Link]

-

National Institutes of Health, "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Available at: [Link]

-

Organic Chemistry Portal, "Synthesis of cyclopropanes." Available at: [Link]

-

CHIMIA, "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis." Available at: [Link]

-

SciSpace, "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Available at: [Link]

-

MDPI, "A Rapid and Efficient Route to Preparation of Isocyanate Microcapsules." Available at: [Link]

-

MDPI, "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α." Available at: [Link]

-

ResearchGate, "Isocyanate reactions in and with N,N-dimethylformamide." Available at: [Link]

-

Organic Syntheses, "trans 1,2-Bis-(hydroxymethyl)cyclopropane." Available at: [Link]

-

Organic Syntheses, "chlorosulfonyl isocyanate." Available at: [Link]

-

Marquette University, "Synthesis of cyclopropane containing natural products." Available at: [Link]

-

Chemistry Steps, "Hofmann Rearrangement." Available at: [Link]

-

Iowa State University, "Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving." Available at: [Link]

-

Royal Society of Chemistry, "Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions." Organic & Biomolecular Chemistry. Available at: [Link]

-

Unacademy, "What Is Lossen Rearrangement?" Available at: [Link]

-

PubMed, "The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study." Available at: [Link]

-

Organic Chemistry Portal, "Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations." Available at: [Link]

-

Organic Syntheses, "Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters." Available at: [Link]

- Google Patents, "CN105622369A - Method for preparing cyclopropyl methyl ketone.

-

PubMed, "Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane-An Isomer of Pyridine." Available at: [Link]

-

Royal Society of Chemistry, "A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines." Organic & Biomolecular Chemistry. Available at: [Link]

-

YouTube, "Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines." (2016). Available at: [Link]

Sources

- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. CAS 25694-89-7: Cyclopropane, (isocyanatomethyl)- [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations [organic-chemistry.org]

- 10. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]

- 11. The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. What Is Lossen Rearrangement? [unacademy.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of (Isocyanatomethyl)cyclopropane: A Technical Guide

Abstract

(Isocyanatomethyl)cyclopropane is a valuable bifunctional reagent in organic synthesis, merging the unique reactivity of a strained cyclopropane ring with the versatile electrophilicity of an isocyanate group. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the development of novel chemical entities. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide synthesizes established spectroscopic principles for its constituent functional groups to present a detailed, predictive interpretation of its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this molecule's analytical profile.

Introduction: The Structural Significance of this compound

The unique chemical architecture of this compound, featuring a methylene-tethered isocyanate group appended to a cyclopropane ring, imparts a distinct reactivity profile. The cyclopropyl group, with its high degree of s-character in the C-H bonds and ring strain, influences the electronic environment of the adjacent methylene and isocyanate functionalities.[1] The isocyanate group, in turn, is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles.[2] Accurate spectroscopic characterization is therefore essential for confirming the identity, purity, and stability of this reagent in synthetic applications. This guide will delve into the predicted spectroscopic signatures of this compound, providing a robust framework for its analytical assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals for both the cyclopropyl and the isocyanatomethyl moieties.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the methylene protons and the protons of the cyclopropane ring. The unique magnetic environment created by the cyclopropane ring results in a significant upfield shift for its protons, a hallmark of this structural motif.[3][4]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Doublet | 2H | -CH₂-NCO |

| ~0.8 - 1.0 | Multiplet | 1H | -CH- (cyclopropyl) |

| ~0.5 - 0.7 | Multiplet | 2H | -CH₂- (cyclopropyl, cis) |

| ~0.2 - 0.4 | Multiplet | 2H | -CH₂- (cyclopropyl, trans) |

Expertise & Experience: Causality Behind Experimental Choices

The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) is crucial for acquiring high-quality ¹H NMR spectra.[3] The predicted chemical shifts are based on the well-established principle that the cyclopropane ring's diamagnetic anisotropy strongly shields its protons, causing them to resonate at an unusually high field (low ppm values).[5] The methylene protons adjacent to the electron-withdrawing isocyanate group are expected to be deshielded and thus appear further downfield.[6] The multiplicity of the methylene signal as a doublet arises from coupling to the single methine proton of the cyclopropane ring. The cyclopropyl protons themselves will exhibit complex splitting patterns due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, with distinct signals for the isocyanate carbon, the methylene carbon, and the carbons of the cyclopropane ring.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~120 - 125 | -N=C=O |

| ~45 - 50 | -CH₂-NCO |

| ~10 - 15 | -CH- (cyclopropyl) |

| ~5 - 10 | -CH₂- (cyclopropyl) |

Authoritative Grounding & Comprehensive References

The predicted chemical shift for the isocyanate carbon is based on typical values for this functional group, which resonate in the 120-130 ppm range.[7] The methylene carbon, being attached to the electronegative nitrogen, will be shifted downfield relative to a simple alkyl chain.[8] The carbons of the cyclopropane ring, similar to their attached protons, are known to be significantly shielded and appear at a characteristically high field in the ¹³C NMR spectrum, often below 15 ppm.[9]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters would include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be dominated by the very strong and characteristic absorption of the isocyanate group.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3080 - 3000 | Medium | C-H stretch (cyclopropyl) |

| ~2950 - 2850 | Medium | C-H stretch (methylene) |

| ~2275 - 2250 | Very Strong, Sharp | -N=C=O asymmetric stretch |

| ~1450 | Medium | -CH₂- scissoring |

| ~1020 | Medium | Cyclopropane ring vibration |

Trustworthiness: A Self-Validating System

The presence of a very strong and sharp absorption band in the 2275-2250 cm⁻¹ region is a definitive indicator of the isocyanate functional group.[2][10] Its absence would immediately cast doubt on the identity or purity of the sample. The C-H stretching vibrations of the cyclopropane ring are typically observed at slightly higher wavenumbers (>3000 cm⁻¹) compared to normal alkanes due to the increased s-character of the C-H bonds.[11][12] The combination of these distinct absorptions provides a high degree of confidence in the structural assignment.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the IR spectrum can be conveniently obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then introduced, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data (Electron Ionization)

| m/z (Predicted) | Relative Intensity (%) | Assignment |

| 97 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M - C₂H₄]⁺ or [C₄H₅N]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) |

Expertise & Experience: Interpreting Fragmentation

Upon electron ionization, this compound is expected to form a molecular ion at m/z 97. A key fragmentation pathway for cyclopropane derivatives is the loss of ethylene (C₂H₄, 28 Da), which would lead to a fragment at m/z 69.[13] Another plausible fragmentation is the cleavage of the C-C bond between the cyclopropane ring and the methylene group, potentially leading to the formation of a stable cyclopropylmethyl cation or its rearranged allyl cation isomer at m/z 55. The isocyanate group itself can undergo fragmentation, but the cleavage of the strained cyclopropane ring is often a dominant process.

Caption: Predicted MS fragmentation pathway.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) are suitable methods.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Conclusion

The spectroscopic characterization of this compound is defined by the synergistic interplay of its cyclopropyl and isocyanatomethyl functionalities. The predicted NMR spectra are characterized by the upfield signals of the cyclopropane ring and the downfield shifted methylene protons. The IR spectrum is dominated by the strong, sharp absorption of the isocyanate group, serving as a definitive diagnostic tool. Mass spectrometry is expected to reveal fragmentation patterns characteristic of both the strained ring and the isocyanate moiety. This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound, empowering researchers to confidently identify and utilize this versatile synthetic building block.

References

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

Vangronsveld, E., & Mandel, F. (2003). Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(19), 2217–2224. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclopropane. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopropane. [Link]

-

Figueiredo, L., & Ervens, B. (2017). Online FTIR analysis of isocyanate-containing aerosol. Atmospheric Measurement Techniques, 10(11), 4165–4180. [Link]

-

Hudson, P. F., et al. (2023). Infrared spectra and optical constants of astronomical ices: V. cyclopropane and ethylene oxide. Icarus, 397, 115512. [Link]

-

Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid communications in mass spectrometry : RCM, 22(13), 2109–2114. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22473426, this compound. [Link]

-

NIST. Cyclopropane. [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

YouTube. (2023, July 28). Mass Spectrometry of Cycloalkanes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 13. youtube.com [youtube.com]

CAS number 25694-89-7 properties and handling

An In-depth Technical Guide to 1,1'-(4-Methyl-1,3-phenylene)bis(1H-pyrrole-2,5-dione) [CAS Number 6422-83-9]

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N'-(4-Methyl-m-phenylene)bismaleimide, a homobifunctional crosslinking agent. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its properties, reactivity, and application protocols.

Compound Identification and Physicochemical Properties

N,N'-(4-Methyl-m-phenylene)bismaleimide is an aromatic bismaleimide compound. The two maleimide groups are highly reactive towards nucleophiles, particularly thiols, making this reagent a valuable tool in both materials science and bioconjugation. Its rigid aromatic core imparts thermal stability to polymers it crosslinks.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6422-83-9 | [][2] |

| Chemical Name | 1,1'-(4-Methyl-1,3-phenylene)bis(1H-pyrrole-2,5-dione) | [3][4] |

| Synonyms | N,N'-(4-Methyl-m-phenylene)bismaleimide, 2,4-Bismaleimidotoluene | [3][5] |

| Molecular Formula | C₁₅H₁₀N₂O₄ | [][6] |

| Molecular Weight | 282.25 g/mol | [][6] |

| Melting Point | 168 - 172 °C | [3][5] |

| Density | ~1.43 g/cm³ | [3] |

| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |[3][6] |

Synthesis and Characterization

The standard synthesis of N,N'-(4-Methyl-m-phenylene)bismaleimide involves a two-step, one-pot reaction. First, the corresponding diamine is reacted with maleic anhydride to form a bismaleamic acid intermediate. This intermediate is then cyclized via dehydration to yield the final bismaleimide product.

A common laboratory-scale synthesis uses 4-methyl-m-phenylenediamine and maleic anhydride in a suitable solvent like acetone or ethyl acetate.[5][7] The cyclization is typically promoted by acetic anhydride and a catalyst.[5]

Characterization of the final product is typically performed using standard analytical techniques. Infrared (IR) spectroscopy would confirm the presence of the maleimide C=O stretches, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would verify the overall chemical structure and purity. Mass spectrometry confirms the molecular weight.

Core Reactivity: The Thiol-Maleimide Michael Addition

The utility of this molecule as a crosslinker stems from the high reactivity of the carbon-carbon double bond within the maleimide rings. These activated double bonds are excellent Michael acceptors, reacting readily with nucleophiles, most notably thiols (sulfhydryl groups).

The reaction proceeds via a conjugate addition of a thiol to the maleimide double bond, forming a stable thioether linkage. This "click" chemistry is highly efficient and specific under controlled pH conditions.[8]

Causality Behind Experimental Choices (pH Control): The selectivity of the thiol-maleimide reaction is critically dependent on pH.[9]

-

At pH 6.5-7.5: Thiol groups (-SH) are partially deprotonated to the more nucleophilic thiolate anion (-S⁻), enabling a rapid and specific reaction with the maleimide. The amino groups on proteins (e.g., lysine side chains) remain protonated and thus non-nucleophilic, minimizing side reactions.[9][10]

-

Above pH 8.0: The maleimide ring itself becomes susceptible to hydrolysis, reducing crosslinking efficiency. Furthermore, lysine side chains become deprotonated and can compete with thiols in reacting with the maleimide.

Therefore, maintaining a pH between 6.5 and 7.5 is paramount for achieving high chemoselectivity in bioconjugation applications.[11]

Key Applications

Polymer and Materials Science

N,N'-(4-Methyl-m-phenylene)bismaleimide is a key monomer in the production of high-performance thermosetting polyimides, often referred to as bismaleimide (BMI) resins.[12] When cured at high temperatures, it forms a highly cross-linked, rigid network.

-

Aerospace Composites: BMI resins are valued in the aerospace industry for their high thermal stability, excellent mechanical properties, and resistance to moisture and corrosion.[13][14] They serve as matrix components in advanced composite materials.[12]

-

Adhesives and Rubber: As a curing agent or additive, it enhances the thermal stability, bonding strength, and durability of adhesives and technical rubber products like hoses and seals.[15][16] The crosslinking it induces improves performance in high-temperature and chemically aggressive environments.[15]

Bioconjugation and Drug Development

As a homobifunctional crosslinker, this reagent can covalently link two thiol-containing molecules. This is particularly useful in creating well-defined biomolecular constructs.

-

Protein Crosslinking: It can be used to study protein-protein interactions or to stabilize protein quaternary structures by linking cysteine residues on different polypeptide chains.

-

Peptide Cyclization: A peptide synthesized with cysteine residues at both ends can be cyclized using this bismaleimide to create a conformationally constrained molecule, which can enhance biological activity or stability.

-

Antibody-Drug Conjugates (ADCs): In a conceptual ADC workflow, an antibody's interchain disulfide bonds can be selectively reduced to generate free thiol groups. This bismaleimide can then act as a linker, first reacting with the antibody's thiols and then with a thiol-containing cytotoxic drug, tethering the payload to the antibody.

Experimental Protocol: Protein-Peptide Conjugation

This protocol describes a general method for crosslinking a thiol-containing peptide to a protein that has available cysteine residues.

Self-Validating System: This protocol incorporates steps for removing excess crosslinker and unreacted peptide, followed by analysis to confirm conjugation, ensuring the final product is well-characterized.

Methodology:

-

Protein Preparation: a. If the target protein does not have free thiols, they can be introduced by selectively reducing disulfide bonds with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or by modifying lysine residues with a thiolating reagent (e.g., Traut's Reagent). b. Desalt the protein into a nitrogen-degassed, amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2) using a desalting column to remove the reducing agent.

-

Crosslinker Stock Solution Preparation: a. Immediately before use, dissolve N,N'-(4-Methyl-m-phenylene)bismaleimide in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM. Maleimide reagents are susceptible to hydrolysis, so fresh preparation is critical.[17]

-

Reaction Step 1: Activation of Protein: a. Add a 10- to 20-fold molar excess of the dissolved bismaleimide to the protein solution. b. Incubate at room temperature for 60 minutes or at 4°C for 2 hours with gentle stirring.

-

Purification Step 1: Removal of Excess Crosslinker: a. Immediately pass the reaction mixture through a desalting column equilibrated with the same reaction buffer (PBS, pH 7.2) to remove unreacted bismaleimide. This step is crucial to prevent the crosslinker from simply dimerizing the peptide in the next step.

-

Reaction Step 2: Conjugation with Thiol-Peptide: a. Prepare the thiol-containing peptide in the reaction buffer. b. Add a 5- to 10-fold molar excess of the peptide to the activated, purified protein. c. Incubate at room temperature for 2 hours or at 4°C overnight with gentle stirring.

-

Quenching (Optional): a. To quench any remaining reactive maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~50 mM. Incubate for 15-30 minutes.

-

Purification Step 2: Final Cleanup: a. Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess peptide and quenching reagent.

-

Validation: a. Analyze the final product using SDS-PAGE to visualize the increase in molecular weight corresponding to the conjugated protein. b. Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the precise mass of the conjugate.

Sources

- 2. 6422-83-9 CAS MSDS (N,N'-(4-METHYL-1,3-PHENYLENE)BISMALEIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | C15H10N2O4 | CID 80893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. open.metu.edu.tr [open.metu.edu.tr]

- 14. Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06621D [pubs.rsc.org]

- 15. What Is N,N′-m-phenylene Bismaleimide? [yangchentech.com]

- 16. N,N'-m-phenylene Dimaleimide Manufacturer Manufacturer, custom N,N'-m-phenylene Dimaleimide Manufacturer [yangchentech.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

The Unstable Alliance: A Technical Guide to Ring Strain Effects in (Isocyanatomethyl)cyclopropane Reactions

Abstract

(Isocyanatomethyl)cyclopropane stands at the intersection of two powerful chemical motifs: the highly strained, energetically poised cyclopropane ring and the versatile, electrophilic isocyanate group. This guide provides an in-depth technical analysis for researchers, medicinal chemists, and drug development professionals on how the inherent ring strain of the cyclopropyl moiety profoundly influences the reactivity of the adjacent isocyanate. Moving beyond standard nucleophilic additions, we will explore the causality behind experimental choices, delving into the electronic interplay and neighboring group participation that can lead to unexpected and synthetically valuable molecular rearrangements. This document serves as a predictive and practical framework for designing and executing reactions with this unique building block, ensuring both mechanistic understanding and successful synthetic outcomes.

The Energetic Landscape: Understanding Cyclopropane's Inherent Reactivity

The cyclopropane ring, a three-membered carbocycle, is a cornerstone of strained-ring chemistry. Its reactivity is a direct consequence of significant deviation from the ideal sp³ hybridized carbon geometry.

-

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe departure from the optimal tetrahedral angle of 109.5°. This creates substantial angle strain, estimated to contribute significantly to the total ring strain of approximately 27.5 kcal/mol.[1]

-

Torsional Strain: The planar nature of the cyclopropane ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, introducing torsional strain.[2]

This stored potential energy makes the cyclopropane C-C bonds weaker and imparts a degree of "alkene-like" or π-character to them.[3] Consequently, the cyclopropane ring can participate in reactions where it is cleaved, acting as a reactive handle to introduce complexity into a molecule.

The Electrophilic Hub: Standard Reactivity of the Isocyanate Group

The isocyanate functional group (-N=C=O) is a powerful electrophile, primarily due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which renders the central carbon atom highly susceptible to nucleophilic attack.[4][5] The typical reactions of isocyanates involve the addition of a nucleophile across the C=N bond.

Common nucleophilic additions to isocyanates include:

-

Reaction with Amines: Forms urea derivatives.

-

Reaction with Alcohols: Yields carbamate (urethane) derivatives.

-

Reaction with Water: Initially forms an unstable carbamic acid, which decarboxylates to an amine.

The reactivity of the isocyanate can be modulated by the electronic nature of its substituent. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, while electron-donating groups reduce it.[4]

The Synergistic Effect: How Ring Strain Modulates Isocyanate Reactivity

The juxtaposition of the cyclopropyl and isocyanate groups in this compound creates a fascinating interplay where the reactivity of the isocyanate is not merely the sum of its parts. The cyclopropane ring exerts a profound influence through both electronic and mechanistic pathways.

Electronic Influence of the Cyclopropyl Group

The cyclopropyl group is known to act as a weak π-donor due to the high p-character of its C-C bonds. This can lead to electronic communication with adjacent functional groups. In the case of this compound, this electron-donating character can slightly modulate the electrophilicity of the isocyanate carbon. However, the more dramatic effects are observed in reactions that proceed through cationic intermediates or transition states.

Neighboring Group Participation and Skeletal Rearrangements

The most significant consequence of the cyclopropane ring in this system is its potential for Neighboring Group Participation (NGP) . This phenomenon is well-documented for cyclopropylmethyl systems, particularly in solvolysis reactions of cyclopropylmethyl halides and the deamination of cyclopropylmethanamine.[6][7]

Reactions that generate or proceed through a transition state with developing positive charge on the methylene carbon adjacent to the cyclopropane ring are not straightforward. The cyclopropylmethyl cation is notoriously unstable and rapidly rearranges to more stable cyclobutyl and homoallyl (but-3-en-1-yl) cations. This leads to a mixture of products, a hallmark of such rearrangements.

While the reaction of an isocyanate with a nucleophile is typically a concerted or near-concerted addition, conditions that promote a more stepwise mechanism with charge separation could trigger this rearrangement. For instance, in the presence of a Lewis acid or in a highly polar, ionizing solvent, the transition state may have sufficient carbocationic character to allow for NGP from the cyclopropane ring.

Synthetic Protocols and Considerations

The synthetic utility of this compound lies in its ability to serve as a precursor to a variety of derivatives. The following protocols are representative examples of its reactions with common nucleophiles.

General Safety Precautions for Handling Isocyanates

Isocyanates are toxic and potent respiratory sensitizers.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation of vapors and contact with skin and eyes.

Protocol 1: Synthesis of a Cyclopropylmethyl Urea Derivative

This protocol details the reaction of this compound with a primary amine to form a substituted urea.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.05 eq)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Cyclopropylmethyl Carbamate Derivative

This protocol describes the formation of a carbamate (urethane) from this compound and an alcohol. This reaction is typically slower than the reaction with amines and may require a catalyst.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary alcohol (e.g., ethanol) (1.1 eq)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Dibutyltin dilaurate (DBTDL) (catalytic amount, e.g., 0.1 mol%)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol, anhydrous solvent, and the DBTDL catalyst.

-

Heat the mixture to a gentle reflux (e.g., 60-80 °C).

-

Add this compound dropwise to the heated solution.

-

Maintain the reaction at reflux for 4-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary and Product Prediction

The choice of nucleophile and reaction conditions will dictate the product distribution. The following table summarizes the expected products.

| Nucleophile (Nu-H) | Reaction Conditions | Expected Major Product(s) | Potential Rearrangement Products |

| Primary/Secondary Amine | Aprotic solvent (DCM, THF), Room Temp. | N-(cyclopropylmethyl)-N'-alkyl/aryl urea | Unlikely under these conditions |

| Alcohol | Toluene, Reflux, DBTDL catalyst | Alkyl N-(cyclopropylmethyl)carbamate | Unlikely under these conditions |

| Water (in protic solvent) | Protic solvent (e.g., aq. acetone) | Bis(cyclopropylmethyl)urea | Possible formation of cyclobutanol and but-3-en-1-ol derived ureas |

| Carboxylic Acid | Inert solvent, heat | (Potentially unstable mixed anhydride) | Likely to undergo rearrangement |

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is uniquely governed by the intimate presence of a strained cyclopropane ring. While it undergoes the expected nucleophilic additions characteristic of isocyanates, researchers must remain vigilant to the possibility of neighboring group participation, especially under conditions that may favor cationic intermediates. This can lead to skeletal rearrangements, yielding cyclobutyl and homoallyl derivatives. By understanding the fundamental principles of ring strain and NGP, and by careful control of reaction conditions, chemists can either suppress these rearrangements to obtain the direct addition products or potentially leverage them for the synthesis of more complex and diverse molecular architectures. This guide serves as a foundational tool for navigating the intricate and rewarding chemistry of this strained and reactive molecule.

References

-

Neighbouring group participation - chemeurope.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

Neighbouring group participation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

This compound | C5H7NO | CID 22473426 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes - PMC. (2012, October 9). Retrieved January 18, 2026, from [Link]

-

Isocyanate-based multicomponent reactions - PMC. (2024, December 12). Retrieved January 18, 2026, from [Link]

-

This compound (C5H7NO) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). Retrieved January 18, 2026, from [Link]

-

Reactivity of electrophilic cyclopropanes - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes | Request PDF. (2025, October 22). Retrieved January 18, 2026, from [Link]

-

Representative examples of FDA‐approved drugs bearing a cyclopropane motif. (n.d.). Retrieved January 18, 2026, from [Link]

-

9.5: Cycloaddition Reactions - Chemistry LibreTexts. (2023, August 4). Retrieved January 18, 2026, from [Link]

-

Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. (n.d.). Retrieved January 18, 2026, from [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

(PDF) Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]

-

(PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. (2023, April 16). Retrieved January 18, 2026, from [Link]

-

Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

-

Sci-Hub: Rearrangement of metal-stabilised carbocations containing cyclopropyl and other alkyl groups to give cyano- and isocyano-complexes. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved January 18, 2026, from [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Retrieved January 18, 2026, from [Link]

- US8450533B2 - Cyclopropanation process - Google Patents. (n.d.).

- CN103153963A - Cyclopropane compound - Google Patents. (n.d.).

- WO2017024126A1 - Cyclopropanation of substituted alkenes - Google Patents. (n.d.).

-

From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited - ChemRxiv. (2024, February 9). Retrieved January 18, 2026, from [Link]

- US2235762A - Synthesis of cyclopropane - Google Patents. (n.d.).

-

Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. (n.d.). Retrieved January 18, 2026, from [Link]

-

Isocyanate - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

- US4415745A - Process for the preparation of aromatic carbamates and isocyanates - Google Patents. (n.d.).

-

Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes - PubMed. (2023, January 13). Retrieved January 18, 2026, from [Link]

-

Transition Regions in the Cope Rearrangement of 1,5-Hexadiene and Its Cyano Derivatives. (2025, August 6). Retrieved January 18, 2026, from [Link]

-

Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts - ResearchGate. (2025, August 5). Retrieved January 18, 2026, from [Link]

-

Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Research at OIST - Cyclopropanes from aliphatic alcohols. (n.d.). Retrieved January 18, 2026, from [Link]

-

Computational Study of Catalytic Urethane Formation - MDPI. (2021, December 21). Retrieved January 18, 2026, from [Link]

-

Examples of biologically active cyclopropane‐containing molecules. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. (2019, September 22). Retrieved January 18, 2026, from [Link]

-

Isocyanates in polyaddition processes. Structure and reaction mechanisms - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]

- WO2016149401A2 - Piperazine carbamates and methods of making and using same. (n.d.).

-

Computational Study of the Reaction of 1-Methyl-4-amino-1,2,4-triazolium Dicyanamide With NO 2: From Reaction Dynamics to Potential Surfaces, Kinetics and Spectroscopy - PubMed. (2019, April 4). Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Sci-Hub. Rearrangement of metal-stabilised carbocations containing cyclopropyl and other alkyl groups to give cyano- and isocyano-complexes: reactions of Group VI metal isocyano-complexes with nucleophiles / Journal of the Chemical Society, Dalton Transactions, 1973 [sci-hub.ru]

- 7. ia801500.us.archive.org [ia801500.us.archive.org]

- 8. CN103153963A - Cyclopropane compound - Google Patents [patents.google.com]

- 9. WO2017024126A1 - Cyclopropanation of substituted alkenes - Google Patents [patents.google.com]

Electronic properties of the cyclopropylmethyl isocyanate group

An In-depth Technical Guide to the Electronic Properties of the Cyclopropylmethyl Isocyanate Group

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The cyclopropylmethyl group is a fascinating substituent in organic chemistry, renowned for its unique electronic properties that mimic aspects of both alkyl and vinyl groups. When appended to the highly reactive isocyanate functionality, it imparts a distinct electronic signature that modulates reactivity and stability. This guide provides a comprehensive exploration of the electronic properties of cyclopropylmethyl isocyanate, synthesizing theoretical principles with practical experimental insights. We will delve into the synthesis, spectroscopic characterization, and reactivity of this compound, offering a detailed perspective for researchers, scientists, and professionals in drug development.

Introduction: The Intriguing Union of a Strained Ring and a Reactive Functional Group

The isocyanate group (–N=C=O) is a cornerstone of synthetic chemistry, valued for its versatile reactivity toward a wide array of nucleophiles to form ureas, urethanes, and other important linkages. Its electronic character is dominated by the cumulative double bonds, resulting in an electrophilic carbon atom. The nature of the substituent attached to the nitrogen atom, however, plays a critical role in tuning this reactivity.

The cyclopropyl group, a three-membered carbocycle, possesses high "s-character" in its C-C bonds and exhibits π-like character, allowing it to engage in conjugation and stabilize adjacent carbocations. The introduction of a methylene spacer, as in the cyclopropylmethyl group, allows for effective electronic communication between the strained ring and the functional group it is attached to. This guide elucidates how these unique features of the cyclopropylmethyl moiety specifically influence the electronic landscape of the isocyanate group.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's electronic properties begins with its unambiguous synthesis and characterization. Cyclopropylmethyl isocyanate is accessible through standard synthetic transformations.

Synthetic Protocol: Curtius Rearrangement

The Curtius rearrangement provides a reliable pathway to isocyanates from carboxylic acids via an acyl azide intermediate. This method is advantageous as it often proceeds under mild conditions and with high yields.

Experimental Workflow for Synthesis and Purification

Caption: Synthetic workflow for cyclopropylmethyl isocyanate via Curtius rearrangement.

Step-by-Step Methodology:

-

Acid Chloride Formation: Cyclopropylacetic acid is converted to its corresponding acyl chloride. To a solution of cyclopropylacetic acid in an inert solvent (e.g., CH₂Cl₂), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is removed under reduced pressure.

-

Acyl Azide Formation: The crude cyclopropylacetyl chloride is dissolved in a solvent like acetone. A solution of sodium azide in water is added dropwise while maintaining the temperature below 10 °C. The reaction is stirred for 1-2 hours.

-

Curtius Rearrangement: The acyl azide intermediate is carefully extracted into a high-boiling, inert solvent such as toluene. This solution is then heated to 80-100 °C. The acyl azide undergoes rearrangement with the loss of N₂ gas to form cyclopropylmethyl isocyanate.

-

Purification: The resulting isocyanate is a volatile liquid. Purification is achieved by fractional distillation under reduced pressure to prevent decomposition and polymerization.